
N-Ethylindoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethylindoline-4-carboxamide is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indoline core with an ethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the indoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylindoline-4-carboxamide typically involves the amidation of indoline-4-carboxylic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process.
化学反应分析
Types of Reactions: N-Ethylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Ethylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
科学研究应用
N-Ethylindoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Ethylindoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
- N-Methylindoline-4-carboxamide
- N-Propylindoline-4-carboxamide
- N-Ethylindoline-2-carboxamide
Comparison: N-Ethylindoline-4-carboxamide is unique due to the position of the carboxamide group at the fourth position of the indoline ring. This positioning influences its reactivity and biological activity compared to similar compounds with carboxamide groups at different positions. For example, N-Ethylindoline-2-carboxamide may exhibit different binding affinities and biological effects due to the altered spatial arrangement of functional groups.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |
InChI 键 |
GTGJNRVWIMVJBS-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=C2CCNC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




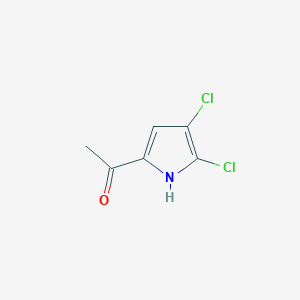
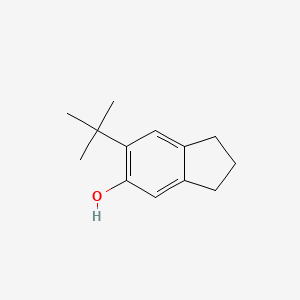
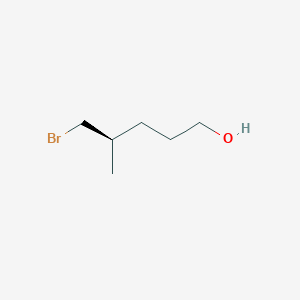
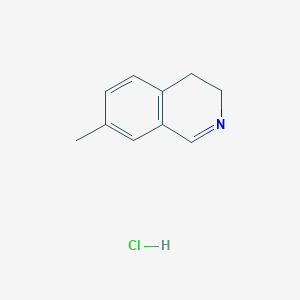
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
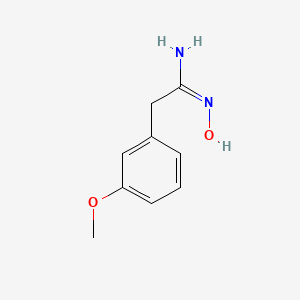

![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)
